O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate
Description
“O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate”, also known as Demeton methyl, Metasystox®, Methyl mercaptophos, Methyl systox®, is an oily, colorless to pale-yellow liquid with an unpleasant odor . It is used as an insecticide .
Synthesis Analysis
The synthesis of “O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate” can be achieved through the alkylation of Dimethyl dithiophosphoric acid with 2-(ethylmercapto)-ethyl chloride . Another method involves the reaction of 2-(ethylthio)-ethanol, which is similar to thiodiglycol minus one of the hydroxyl groups, and O,O-dimethyl phosphochlorothioate .Molecular Structure Analysis
The molecular formula of “O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate” is C₆H₁₅O₃PS₂ . The molecular weight is 230.3 .Physical And Chemical Properties Analysis
“O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate” is an oily, colorless to pale-yellow liquid with an unpleasant odor . It has a specific gravity of 1.20 . Its solubility is between 0.03-0.3% , and it has a vapor pressure of 0.0004 mmHg . It decomposes when boiled .Safety and Hazards
“O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate” is a highly toxic substance . Exposure can occur through inhalation, skin absorption, ingestion, skin and/or eye contact . Symptoms of exposure can include irritation of the eyes and skin, ache in the eyes, rhinorrhea (discharge of thin nasal mucus), nausea, headache, dizziness, and vomiting . It targets the eyes, skin, respiratory system, central nervous system, cardiovascular system, and blood cholinesterase .
properties
IUPAC Name |
ethoxy-methoxy-sulfanylidene-(2,4,5-trichlorophenoxy)-λ5-phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3O3PS/c1-3-14-16(17,13-2)15-9-5-7(11)6(10)4-8(9)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKPGGUHRZPDIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OC)OC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058041 | |
Record name | Trichlormetaphos-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
O,O-Dimethyl 2-ethylmercaptoethyl thiophosphate | |
CAS RN |
2633-54-7 | |
Record name | Trichlormetaphos 3 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2633-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichlorometaphos-3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002633547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trichlormetaphos-3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2058041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLORMETAPHOS-3 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W31YA209L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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